

Core Topic: Physical and Chemical Properties of (1-¹³C)Aniline

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Compound of Interest

Compound Name: (1--13~C)Aniline

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (1-¹³C)Aniline in Modern Research

Isotopically labeled compounds are indispensable tools in the modern laboratory, providing a window into the intricate mechanisms of chemical reactions, metabolic pathways, and quantitative analytical methods. (1-¹³C)Aniline, an aromatic amine with a stable heavy isotope of carbon at the C1 position, serves as a powerful probe in such investigations. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its distinct mass allows for precise tracking and quantification.

This guide provides an in-depth examination of the essential physical and chemical properties of (1-¹³C)Aniline. Moving beyond a simple data sheet, we will explore the causality behind its spectroscopic characteristics, its application in advanced analytical techniques, and the practical protocols necessary for its effective use. The insights presented herein are designed to empower researchers to leverage this versatile molecule to its full potential, ensuring experimental integrity and accelerating discovery.

Section 1: Core Physicochemical Properties

The fundamental properties of (1-¹³C)Aniline define its behavior in a laboratory setting, from storage and handling to its use as a solvent or reactant. While its properties are very similar to

unlabeled aniline, the isotopic enrichment results in a slightly higher molecular weight and density.

Below is a summary of its key physicochemical data, compiled from authoritative sources.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Property	Value	Source
CAS Number	18960-62-8	[2]
Molecular Formula	¹³ CC ₅ H ₇ N	[2]
Molecular Weight	94.12 g/mol	[2]
Exact Mass	94.06120	[1]
Appearance	Yellowish to brownish oily liquid; darkens on exposure to air and light. [4]	
Melting Point	-6 °C (lit.)	[1] [2]
Boiling Point	184 °C (lit.)	[1] [2]
Density	1.033 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.586 (lit.)	[1] [2]
Flash Point	70 °C (158 °F) - closed cup	[2]
Storage Temperature	2-8°C, Protect from moisture and light. [1] [2] [5]	
Isotopic Purity	Typically ≥99 atom % ¹³ C	[2]

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of compound identification and structural elucidation. For (1-¹³C)Aniline, spectroscopic analysis not only confirms its identity but also verifies the position and enrichment of the isotopic label.

Mass Spectrometry (MS)

In mass spectrometry, the ^{13}C label provides a clear and unambiguous signature. The molecular ion peak appears at m/z 94, a +1 mass shift compared to the m/z 93 of unlabeled aniline.[2] This predictable mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry.[6] High-resolution mass spectrometry can confirm the elemental composition, while fragmentation patterns can be analyzed to trace the ^{13}C label through dissociation pathways. Studies on the mass spectral fragmentation of aniline-1-carbon-13 have been conducted to understand these pathways in detail.[7][8]

Caption: Mass shift of (1- ^{13}C)Aniline in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is the most direct method for confirming the label's position.

- ^{13}C NMR: In the proton-decoupled ^{13}C NMR spectrum of unlabeled aniline, the carbon attached to the amino group (C1) appears around 146 ppm, the ortho carbons (C2/C6) at ~115 ppm, the meta carbons (C3/C5) at ~129 ppm, and the para carbon (C4) at ~118 ppm. For (1- ^{13}C)Aniline, the signal for the C1 carbon at ~146 ppm will be dramatically enhanced due to the ~99% ^{13}C enrichment at this position, while the other carbons will exhibit signals at their natural abundance (~1.1%). This selective enhancement is definitive proof of the label's location.
- ^1H NMR: The ^1H NMR spectrum is less directly affected. However, the protons on the carbons adjacent to the ^{13}C -labeled carbon (the two ortho protons) will exhibit coupling to the ^{13}C nucleus, resulting in small satellite peaks flanking the main proton signal. This ^{13}C - ^1H coupling provides secondary confirmation of the label's position.

The chemical shifts in aniline's NMR spectrum are governed by a combination of nitrogen's inductive electron withdrawal and the powerful electron-donating effect of its lone pair through resonance.[9] The resonance effect dominates, increasing electron density at the ortho and para positions, which is why these carbons are shielded (appear more upfield) compared to the meta carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of (1- ^{13}C)Aniline is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrational modes that involve the C1 atom.

The most significant shifts are expected in the C-N stretching and aromatic ring stretching vibrations. For instance, the C-N stretching vibration, typically observed around 1270-1310 cm^{-1} , may show a slight shift to a lower wavenumber due to the heavier mass of the ^{13}C isotope.[10] However, other characteristic peaks, such as the N-H stretches of the primary amine (~3300-3500 cm^{-1}) and the C-H out-of-plane bending of the substituted benzene ring, will remain largely unchanged.[10][11][12]

Section 3: Chemical Reactivity and Core Applications

The utility of ($1\text{-}^{13}\text{C}$)Aniline stems from the fact that the isotopic label does not significantly alter its chemical reactivity. The amino group and the aromatic ring undergo the same reactions as unlabeled aniline, but the ^{13}C label allows the molecule's fate to be traced.

Mechanistic Studies

($1\text{-}^{13}\text{C}$)Aniline is an excellent tool for elucidating reaction mechanisms. By tracking the position of the ^{13}C label in the reaction products, chemists can map the transformation of the aniline molecule, identify intermediates, and distinguish between competing reaction pathways. This is particularly valuable in complex multi-step syntheses common in the pharmaceutical and agrochemical industries.[13]

Metabolite Identification and Tracing

In drug development and toxicology, understanding how a compound is metabolized is critical. If a drug candidate contains an aniline moiety, synthesizing it with ($1\text{-}^{13}\text{C}$)Aniline allows researchers to trace the metabolic fate of that specific part of the molecule within a biological system.[6] Mass spectrometry analysis of biological samples can easily distinguish drug metabolites containing the ^{13}C -labeled aniline fragment from endogenous molecules, aiding in unequivocal metabolite identification.[6]

Quantitative Analysis via Isotope Dilution Mass Spectrometry

One of the most powerful applications is its use as an internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of ($1\text{-}^{13}\text{C}$)Aniline is spiked into a

sample containing an unknown amount of unlabeled aniline. Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.

Any sample loss during these steps affects both compounds equally. By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the original concentration of the unlabeled aniline can be calculated with high accuracy and precision.[\[6\]](#) This principle is widely applied in quantitative glycomics through a technique known as Glycan Reductive Isotope Labeling (GRIL).[\[14\]](#)[\[15\]](#)

Section 4: Experimental Protocol: Glycan Reductive Isotope Labeling (GRIL)

The GRIL technique exemplifies the practical application of labeled aniline for quantitative biology. It is used to compare the relative amounts of glycans (sugar chains) between two different biological samples. The protocol involves labeling one sample's glycans with unlabeled ($[^{12}\text{C}_6]$) aniline and the other with labeled ($[^{13}\text{C}_6]$) aniline. While this protocol often uses the fully labeled Aniline-13C6 for a larger mass shift (M+6), the principle is identical for (1- $[^{13}\text{C}]$ Aniline (M+1).[\[14\]](#)[\[16\]](#)

Objective: To quantitatively label released glycans from two separate samples for comparative mass spectrometry analysis.

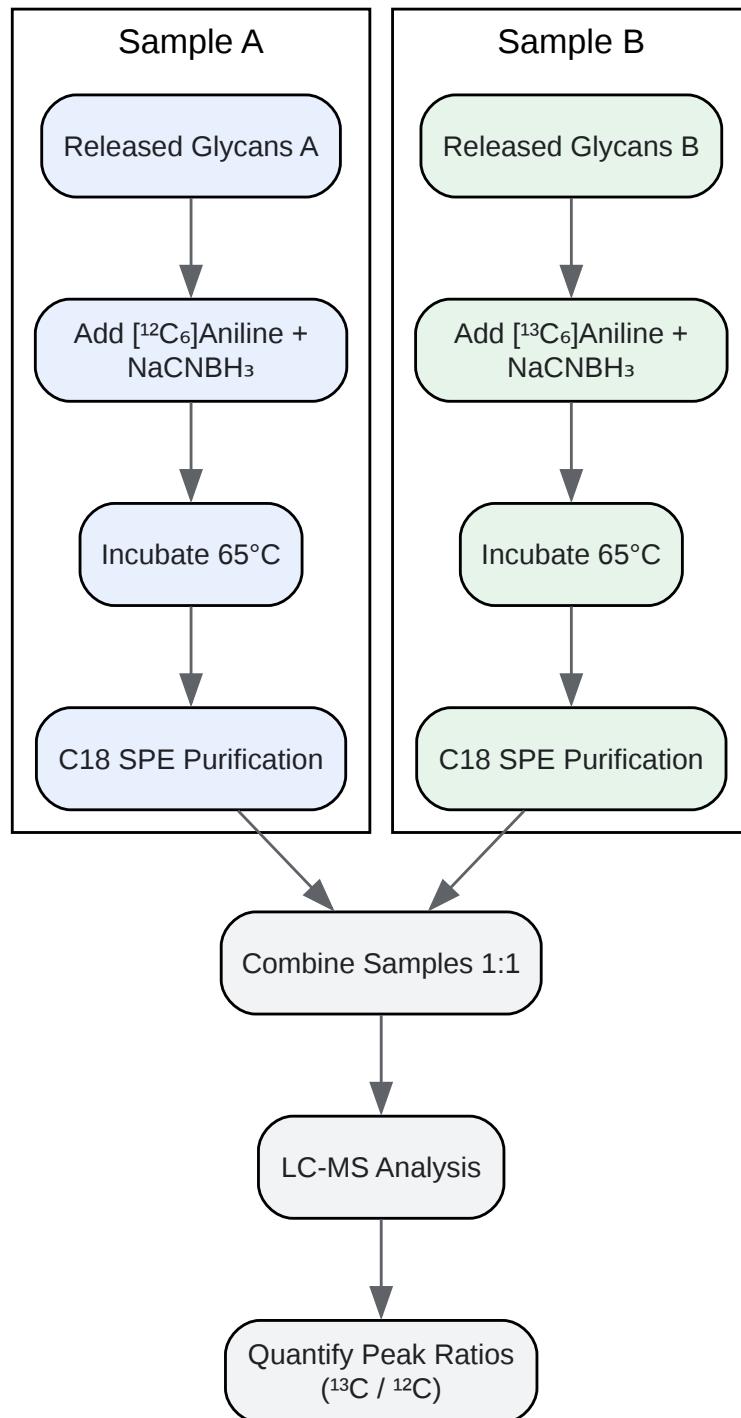
Causality Behind Choices:

- Reductive Amination: This is a robust and specific reaction that attaches one aniline molecule to the reducing end of each glycan chain.[\[17\]](#)
- Excess Reductant: Using a reductant like sodium cyanoborohydride ($\text{NaC}(\text{N})\text{BH}_3$) in excess is critical to drive the reaction to completion, ensuring high derivatization yields (>95%) and accurate quantification.[\[15\]](#)
- Isotopic Pairing: The labeled and unlabeled aniline tags have virtually identical chemical properties, so they do not separate during chromatography.[\[14\]](#) This co-elution is essential for accurate ratio measurement by the mass spectrometer.

Step-by-Step Methodology

- Sample Preparation: Release glycans from glycoprotein samples (Sample A and Sample B) using an appropriate enzymatic (e.g., PNGase F) or chemical method. Purify and dry the released glycan pools.
- Labeling Reagent Preparation:
 - Prepare a labeling solution for each sample. A typical solution consists of the aniline isotopologue and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and acetic acid.[14]
 - For Sample A, use [¹²C₆]Aniline.
 - For Sample B, use [¹³C₆]Aniline.
- Labeling Reaction:
 - To each dried glycan sample, add the corresponding labeling solution.
 - Seal the reaction vials and incubate at 65°C for 2-3 hours.[14]
- Purification:
 - After incubation, dry the reaction mixtures under vacuum.
 - The hydrophobic aniline tag allows the labeled glycans to be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge, separating them from salts and other hydrophilic impurities.[14]
- Quantification and Analysis:
 - Combine the purified, differentially labeled glycan samples in a 1:1 ratio.
 - Analyze the combined sample by LC-MS. Glycans from Sample A and Sample B will co-elute but will appear as pairs of peaks in the mass spectrum, separated by 6 Da (or 1 Da if using (1-¹³C)Aniline).

- The ratio of the peak intensities for each pair directly reflects the relative abundance of that specific glycan in the original two samples.[16]



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Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

Section 5: Safety and Handling

(1-¹³C)Aniline shares the same hazards as unlabeled aniline and must be handled with extreme caution.[18] It is classified as toxic if swallowed, inhaled, or in contact with skin.[5] It is also a suspected carcinogen and mutagen.[5]

- Engineering Controls: All work must be conducted in a certified chemical fume hood or glove box to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.[5]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile for short-term use, check manufacturer recommendations).[5]
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][19]
 - Lab Coat: A full-length lab coat and closed-toe shoes are required.[5]
- Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from light, strong oxidizing agents, and strong acids.[1][2][5] Containers should be tightly sealed.[5][20]
- Spill Management: In case of a spill, evacuate the area. If trained, contain the spill using absorbent materials. For large spills or if untrained, contact institutional safety personnel immediately.[5]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[5][18]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][21]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Conclusion

(1-¹³C)Aniline is more than a mere chemical intermediate; it is a precision tool for scientific inquiry. Its value lies in the subtle yet powerful presence of the ¹³C isotope, which provides a stable, unambiguous label for tracing, identification, and quantification without perturbing the underlying chemistry. From mapping metabolic pathways in drug discovery to enabling high-precision quantitative glycomics, (1-¹³C)Aniline empowers researchers to answer complex biological and chemical questions with greater confidence and accuracy. Proper understanding of its properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is paramount to harnessing its full scientific potential.

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